Phenylacetylene-d
Description
Phenylacetylene-d (C8H5D, CAS 3240-11-7) is a deuterated derivative of phenylacetylene, where the terminal hydrogen of the acetylene group is replaced by deuterium. This isotopic substitution significantly impacts its physicochemical properties and reactivity, making it a critical tool in mechanistic studies, kinetic isotope effect (KIE) investigations, and the synthesis of deuterated organic compounds.
Synthesis:
this compound is typically synthesized via deprotonation of phenylacetylene using strong bases like n-butyllithium, followed by quenching with deuterated reagents (e.g., D2O). A modified procedure yields 43% isolated product after silica gel chromatography . Key spectral data include:
Structure
3D Structure
Properties
IUPAC Name |
2-deuterioethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480101 | |
| Record name | Phenylacetylene-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-11-7 | |
| Record name | Phenylacetylene-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylacetylene-d | |
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Preparation Methods
Reaction Mechanism
The lithium-mediated deuteration method involves deprotonating phenylacetylene with n-butyllithium (n-BuLi) to form lithium phenylacetylide, followed by quenching with deuterated water (D₂O). This two-step process achieves selective deuterium incorporation at the terminal alkyne position. The reaction proceeds via:
- Deprotonation :
$$ \text{C}6\text{H}5\text{C≡CH} + \text{n-BuLi} \rightarrow \text{C}6\text{H}5\text{C≡CLi} + \text{n-BuH} $$ - Deuteration :
$$ \text{C}6\text{H}5\text{C≡CLi} + \text{D}2\text{O} \rightarrow \text{C}6\text{H}_5\text{C≡CD} + \text{LiOD} $$
Procedure and Optimization
A Schlenk flask charged with phenylacetylene (7.00 mL, 63.7 mmol) and hexane (200 mL) is cooled to −78°C. n-BuLi (2.6 M, 25.0 mL) is added dropwise, forming lithium phenylacetylide as a white precipitate. After warming to room temperature, volatiles are removed under vacuum. The residue is dissolved in diethyl ether at −35°C, treated with D₂O (15 mL), and extracted to yield crude phenylacetylene-d. Distillation at 175°C under air affords pure product (3.74 g, 57% yield).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | −78°C to 25°C |
| Solvent | Hexane/Diethyl ether |
| Base | n-BuLi (2.6 M) |
| Yield | 57% |
Dehydrohalogenation of Styrene Dibromide
Reaction Mechanism
This method converts 1,2-dibromoethylbenzene (styrene dibromide) to this compound via double elimination of HBr using alkali metal hydroxides in non-primary alcohols:
$$ \text{C}6\text{H}5\text{CHBrCH}2\text{Br} + 2 \text{NaOH} \rightarrow \text{C}6\text{H}5\text{C≡CH} + 2 \text{NaBr} + 2 \text{H}2\text{O} $$
Deuterium incorporation requires substituting H₂O with D₂O in the solvent system.
Procedure and Optimization
A mixture of styrene dibromide (65.99 g, 250 mmol) and NaOH (40 g, 1 mol) in glycerol is heated to 144–200°C under autogenous pressure. The reaction produces this compound, which is distilled and collected in a receiver cooled to 0°C. Using isopropanol-water azeotrope (50% H₂O) with D₂O substitution yields 82% this compound.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 144–200°C |
| Solvent | Glycerol/Isopropanol |
| Base | NaOH |
| Yield | 82% |
Challenges and By-Products
- Solvent Choice : Primary alcohols (e.g., methanol) produce alkoxystyrene by-products, whereas secondary/tertiary alcohols minimize side reactions.
- Pressure Control : Reactions require sealed systems to maintain autogenous pressure.
Crossed Molecular Beam Synthesis
Reaction Mechanism
In a gas-phase study, deuterated ethynyl radicals (C₂D) react with benzene (C₆H₆) to form this compound₆ via a barrierless pathway:
$$ \text{C}6\text{H}6 + \text{C}2\text{D} \rightarrow \text{C}6\text{H}_5\text{C≡CD} + \text{H} $$
Procedure and Insights
A molecular beam of C₂D radicals collides with benzene at 58.1 kJ mol⁻¹, forming a long-lived intermediate that decomposes via a tight transition state. The reaction exoergicity (−121 kJ mol⁻¹) favors this compound₆ formation.
Key Parameters :
| Parameter | Value |
|---|---|
| Collision Energy | 58.1 kJ mol⁻¹ |
| Exoergicity | −121 kJ mol⁻¹ |
| Deuterium Source | C₂D radicals |
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Deuterium Source | Scalability | Key Advantage |
|---|---|---|---|---|
| Lithium Exchange | 57 | D₂O | Moderate | Selective mono-deuteration |
| Dehydrohalogenation | 82 | D₂O solvent | High | High yield, simple setup |
| Molecular Beam | N/A | C₂D radicals | Low | Mechanistic insight |
Reaction Optimization Strategies
Temperature and Solvent Effects
Chemical Reactions Analysis
Phenylacetylene-d undergoes various chemical reactions typical of terminal alkynes:
Semi-Hydrogenation: In the presence of Lindlar catalyst, this compound can be partially hydrogenated to form styrene.
Oxidative Coupling: With base and copper (II) salts, it undergoes oxidative coupling to produce diphenylbutadiyne.
Hydration: In the presence of gold or mercury reagents, this compound hydrates to give acetophenone.
Common Reagents and Conditions:
Lindlar Catalyst: Used for semi-hydrogenation.
Copper (II) Salts and Base: Used for oxidative coupling.
Gold or Mercury Reagents: Used for hydration reactions.
Major Products:
Styrene: From semi-hydrogenation.
Diphenylbutadiyne: From oxidative coupling.
Acetophenone: From hydration.
Scientific Research Applications
Phenylacetylene-d is utilized in various scientific research fields:
Chemistry: It is used as a model compound in studies involving isotopic effects and reaction mechanisms.
Biology: Its deuterated form is valuable in nuclear magnetic resonance (NMR) spectroscopy for studying biological molecules.
Medicine: this compound can be used in the synthesis of pharmaceuticals where isotopic labeling is required.
Mechanism of Action
The mechanism by which phenylacetylene-d exerts its effects is primarily through its participation in chemical reactions typical of terminal alkynes. The deuterium atom can influence reaction kinetics and mechanisms due to the isotope effect, which can be studied using various analytical techniques .
Comparison with Similar Compounds
Phenylacetylene (Non-Deuterated)
Key Differences :
- Reactivity : Phenylacetylene undergoes faster deprotonation in metal-catalyzed reactions due to the lower bond strength of C–H vs. C–D. For example, in gold-catalyzed hydrohydrazination, phenylacetylene-d exhibits a KIE (kH/kD) of 2.3–3.6, indicating that C–H cleavage is rate-limiting .
- Boiling Point : this compound (142°C) has a marginally lower boiling point than phenylacetylene (~144°C), attributed to isotopic mass effects .
Phenylacetylene-d6 (C8D6, CAS 25837-47-2)
Key Differences :
- Deuteration Scope: Phenylacetylene-d6 features full deuteration of both the benzene ring and acetylene group, whereas this compound is monodeuterated.
- Applications : Phenylacetylene-d6 is used in studies requiring complete isotopic labeling, such as neutron scattering or high-resolution mass spectrometry. In contrast, this compound is preferred for probing specific mechanistic steps (e.g., alkyne deprotonation) .
Substituted Deuterated Alkynes
Examples include 4-methylthis compound and 4-bromothis compound. These compounds share similar synthetic routes (deuterium quenching of Grignard intermediates) but differ in:
- Electronic Effects : Electron-withdrawing groups (e.g., –Br) accelerate reactions involving deuterated alkynes by stabilizing transition states. For instance, 4-bromothis compound shows shorter induction periods in copper-catalyzed click chemistry compared to this compound .
- Regioselectivity: In hydroamination reactions, this compound produces a 1:2 ratio of deuterated (5-d1) to non-deuterated (5) products, while electron-rich derivatives may favor different regiochemical outcomes .
Research Findings and Data Tables
Table 1. Kinetic Isotope Effects (KIEs) of this compound
Table 2. Physical Properties Comparison
| Compound | Boiling Point (°C) | ¹³C NMR (Acetylenic Carbon, ppm) | Key Applications |
|---|---|---|---|
| This compound | 142 | 83.36 (t, ¹JC–D = 7.3 Hz) | Mechanistic studies, KIE assays |
| Phenylacetylene | ~144 | 78.2 (s) | General alkyne chemistry |
| Phenylacetylene-d6 | 139–141 | 83.1 (t, ¹JC–D = 7.3 Hz) | Neutron scattering, MS studies |
Stability and Handling Considerations
This compound is volatile and sensitive to prolonged drying, which can reduce yields . Storage under inert atmospheres (N2/Ar) at low temperatures (–20°C) is recommended. Its deuterated analogues (e.g., phenylacetylene-d6) exhibit similar stability but require specialized handling due to higher deuteration costs.
Biological Activity
Phenylacetylene-d (C8H6D) is a deuterated derivative of phenylacetylene, a compound known for its applications in organic synthesis and material science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound has a similar structure to phenylacetylene, with the addition of deuterium at the terminal alkyne position. This modification can influence its reactivity and biological interactions. The compound's molecular structure is represented as follows:
Biological Activity Overview
Recent studies have indicated that phenylacetylene and its derivatives exhibit various biological activities, including:
- Anticancer Properties : Phenylacetylene has been investigated for its potential to inhibit cancer cell proliferation. Research shows that it can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
- Antimicrobial Activity : Some studies suggest that phenylacetylene derivatives possess antimicrobial properties against specific bacteria and fungi. This activity may be attributed to their ability to disrupt cellular membranes or inhibit enzyme functions .
- Anti-inflammatory Effects : Phenylacetylene has been noted for its anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2. This inhibition can lead to reduced production of inflammatory mediators .
- Cellular Uptake and Metabolism : The presence of deuterium may alter the pharmacokinetics of this compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profiles compared to its non-deuterated counterpart .
- Reactive Oxygen Species (ROS) Modulation : Phenylacetylene has shown potential in modulating oxidative stress within cells, which can influence cell survival and apoptosis pathways .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria/fungi | |
| Anti-inflammatory | Inhibits COX enzymes |
| Mechanism | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits COX-1 and COX-2 | |
| Cellular Uptake | Altered ADME profiles due to deuteration | |
| ROS Modulation | Influences oxidative stress pathways |
Case Studies
- Anticancer Study : A study evaluated the effects of phenylacetylene on MCF-7 breast cancer cells. Results indicated significant apoptosis induction at concentrations above 10 μM, highlighting its potential as an anticancer agent .
- Antimicrobial Research : A recent investigation tested various phenylacetylene derivatives against E. coli and Staphylococcus aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL, suggesting promising antimicrobial properties .
- Inflammation Model : In a murine model of inflammation, administration of phenylacetylene led to a marked reduction in paw edema compared to control groups, supporting its anti-inflammatory potential through COX inhibition .
Q & A
Q. What are the established synthetic protocols for phenylacetylene-d, and how do reaction conditions influence isotopic purity?
this compound is synthesized via a modified Grignard reagent method. Ethylmagnesium bromide in ether is prepared, followed by substitution with phenylacetylene to form the phenylacetylene Grignard complex. Hydrolysis with deuterium-enriched water (99.82% D) ensures deuterium incorporation at the terminal alkyne position. Post-synthesis, the compound is extracted with pentane and double-distilled under reduced pressure (48–49°C) to achieve >99% isotopic purity .
- Key variables :
- Ether solvent purity (affects Grignard stability).
- Hydrolysis rate (slow addition minimizes proton contamination).
- Distillation conditions (temperature control critical for avoiding decomposition).
- Data example :
| Parameter | Value |
|---|---|
| Reaction yield | 72–85% |
| Distillation efficiency | 95% isotopic purity after first pass |
| Final purity (HRMS) | 103.07 (CD) |
Q. How do IR and NMR spectroscopic techniques distinguish this compound from its non-deuterated analog?
- IR analysis : The C-D stretching vibration appears at ~2100 cm, shifted from the C-H stretch (~3300 cm) in phenylacetylene. This shift confirms deuterium incorporation .
- NMR analysis :
- H NMR: Aromatic protons at 7.45 ppm; absence of acetylenic protons (normally at 2.5–3.5 ppm for C-H) confirms deuteration.
- C NMR: Terminal alkyne carbon resonates at 63.08 ppm, with isotopic mass confirmed via high-resolution mass spectrometry (HRMS) .
Q. What are the primary challenges in maintaining isotopic integrity during storage and handling?
- Deuterium exchange : Protons from moisture or solvents can replace deuterium at the alkyne position.
- Mitigation strategies :
- Store under inert atmosphere (argon/nitrogen).
- Use deuterated solvents (e.g., DO, CDCl) in experimental workflows.
- Avoid prolonged exposure to protic acids/bases .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) be quantified in this compound reactions, and what experimental controls are essential?
KIEs are measured via comparative rate studies between phenylacetylene and this compound. For example:
- Equilibrium quench method :
Establish equilibrium between phenylacetylene anion and deuterated solvent (methanol-D).
Quench with triethylsulfonium sulfuric acid to trap the anion.
Calculate isotope ratios via liquid scintillation counting or HRMS .
- Critical controls :
Q. How should researchers resolve contradictions between theoretical and observed KIEs in this compound systems?
Discrepancies often arise from:
- Solvent isotope effects : Deuteration of methanol (CHOD vs. CHOH) alters reaction dynamics.
- Experimental artifacts : Incomplete quenching or side reactions (e.g., alkyne oligomerization).
- Resolution framework :
Q. What methodologies ensure reproducibility in this compound-based catalytic studies?
- Standardized protocols :
- Pre-equilibrate reagents at reaction temperature.
- Use calibrated syringes for precise deuterated reagent dispensing.
- Data validation :
- Cross-check NMR/IR results with independent techniques (e.g., Raman spectroscopy).
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .
Methodological Guidelines
- Synthesis : Follow strict anhydrous conditions and validate isotopic purity via HRMS .
- Characterization : Use combined spectroscopic techniques (IR, NMR, HRMS) to confirm structure and deuteration .
- Data analysis : Apply statistical tools (e.g., t-tests for isotope ratios) and document uncertainties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
